molecular formula C8H5N3O3 B2795498 2-(2-Nitrophenyl)-1,3,4-oxadiazole CAS No. 89898-92-0

2-(2-Nitrophenyl)-1,3,4-oxadiazole

Cat. No. B2795498
CAS RN: 89898-92-0
M. Wt: 191.146
InChI Key: WXKRXSFMMMXAKR-UHFFFAOYSA-N
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Description

“2-(2-Nitrophenyl)-1,3,4-oxadiazole” is a compound that has been used in various studies. It is employed in the preparation of heterodiazocines, which are potential photochromic compounds for applications in photopharmacology and functional materials .


Synthesis Analysis

The synthesis of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” involves several steps. For example, one study discusses the synthesis, structural analysis, spectroscopic characterization, and second-order hyperpolarizability of a related compound . Another study mentions the use of 2-nitroacetophenone in the synthesis process .


Molecular Structure Analysis

The molecular structure of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insights into the molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been studied. For instance, one study discusses the reaction of this compound with zinc/thiolate clusters of metallothionein . Another study mentions the use of this compound in the Wittig Reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Nitrophenyl)-1,3,4-oxadiazole” have been analyzed in various studies. For example, one study discusses the thermal characteristics of a related compound . Another study mentions the use of this compound in the preparation of certain polymers .

Scientific Research Applications

Green Synthesis of 2-Aryl-1,3,4-Oxadiazoles

  • Eco-Friendly Synthesis: Zhu et al. (2015) developed an eco-friendly method to prepare 2-aryl-1,3,4-oxadiazoles, emphasizing high yields and simplicity in purification. This approach utilizes water as a reaction medium and avoids the need for additional catalysts (Zhu et al., 2015).

Corrosion Inhibition

  • Inhibitive Effect on Steel Corrosion: Lagrenée et al. (2001) explored the influence of oxadiazole derivatives on the corrosion of mild steel in hydrochloric acid. They found that certain derivatives can inhibit or accelerate steel corrosion, depending on their concentration (Lagrenée et al., 2001).

Central Nervous System Depressant Activity

  • CNS Depressant Properties: Singh et al. (2012) synthesized oxadiazole derivatives and evaluated them for CNS depressant activities. Two compounds showed significant antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).

Antibacterial Properties

  • Strong Antibacterial Activities: Studies on the synthesis of oxadiazole derivatives have shown remarkable antibacterial activities against various bacteria like Staphylococcus aureus and Escherichia coli. Jafari et al. (2017) and Aziz‐ur‐Rehman et al. (2013) both conducted studies in this area, revealing the significant antibacterial potential of these compounds (Jafari et al., 2017); (Aziz‐ur‐Rehman et al., 2013).

Liquid Crystalline Properties

  • Mesogenic Materials: Abboud et al. (2017) synthesized new mesogenic series with 1,3,4-oxadiazole rings showing liquid crystalline properties. These findings suggest applications in optoelectronics and display technologies (Abboud et al., 2017).

Additional Insights

  • Optoelectrical and Mechanical Features: Research by Kaippamangalath et al. (2016) on poly(1,3,4-oxadiazole)s and their nanocomposites with TiO2 revealed promising optoelectrical, morphological, and mechanical properties for applications in polymer light emitting diodes (PLEDs) and packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, “2-Nitrophenyl-ß-D-galactopyranoside”, suggests that it may be harmful if inhaled, absorbed through the skin, or swallowed. It may also cause irritation to the skin, eyes, and respiratory tract .

Future Directions

The future directions for “2-(2-Nitrophenyl)-1,3,4-oxadiazole” research could involve further exploration of its biological potential. For instance, one study discusses the use of a (2-nitrophenyl)methanol scaffold, which is similar to “2-(2-Nitrophenyl)-1,3,4-oxadiazole”, as promising inhibitors of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa .

properties

IUPAC Name

2-(2-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKRXSFMMMXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)-1,3,4-oxadiazole

Citations

For This Compound
6
Citations
B Vishwanathan, BM Gurupadayya… - Int J Pharm Pharm …, 2014 - researchgate.net
Objective: In the present study, a series of novel 1, 3, 4-oxadiazole derivatives (3a-3q) were designed, synthesized and evaluated for antioxidant and anti-inflammatory activities. …
Number of citations: 10 www.researchgate.net
B VISHWANATHAN, BM GURUPADAYYA - researchgate.net
Objective: The present medication for the management of arterial thromboembolism (ATE) disorders by anticoagulant therapy highlights its lacunae due to recurrent ATE episodes and …
Number of citations: 0 www.researchgate.net
B Vishwanathan, BM Gurupadayya - World Journal of …, 2015 - wjpsonline.com
The currently available medication for management of arterial thromboembolism (ATE) disorders by antithrombotic therapy highlights its lacunae due to recurrent ATE episodes and …
Number of citations: 3 wjpsonline.com
X Wu, R Xu, X Fang, K Zhang, J Jin - Chinese Journal of Organic Chemistry - sioc-journal.cn
We have developed two new synthesis methods, N-tetrazole and N-1, 3, 4-oxadiazole substituted heterocyclic derivatives of sinomenine were constructed on the N atom of D-ring, and …
Number of citations: 0 sioc-journal.cn
KS Alhadad, RS Elias… - Journal of Global …, 2009 - faculty.uobasrah.edu.iq
This study involve synthesis of some new 1, 3, 4-oxadiazoline compounds and screening the antibacterial activity against Staphylococcus aureus, Escherichia coli and pseudomonas …
Number of citations: 4 faculty.uobasrah.edu.iq
GBSCC Wheat - Synthesis and Chemistry of …, 1991 - An American Chemical Society …
Number of citations: 0

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